molecular formula C22H27N5O6 B1147960 DAPI dilactate CAS No. 28718-91-4

DAPI dilactate

Cat. No. B1147960
CAS RN: 28718-91-4
M. Wt: 457.48
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

DAPI dilactate is a water-soluble form of the popular nuclear and chromosome counterstain, DAPI . It is a fluorescent stain that binds strongly to DNA . The nuclear stain emits blue fluorescence upon binding to AT regions of DNA . Although the dye is cell impermeant, higher concentrations will enter a living cell .


Synthesis Analysis

DAPI is an indolenine dye. It carries two amidine components, one on a pendant phenyl ring and another directly on the indole moiety . It is used extensively in fluorescence microscopy .


Molecular Structure Analysis

The molecular weight of DAPI dilactate is 457.48 . It carries two amidine components, one on a pendant phenyl ring and another directly on the indole moiety .


Chemical Reactions Analysis

DAPI dilactate is a blue fluorescent dye that preferentially binds dsDNA and binds to minor groove AT clusters . When combined with dsDNA, the fluorescence is enhanced about 20-fold .


Physical And Chemical Properties Analysis

DAPI dilactate is a powder that is soluble in water . Its excitation maximum is at 359 nm and its emission maximum is at 461 nm .

Scientific Research Applications

  • Identification and Counting of Microflora

    DAPI is used for counting aquatic microflora and has shown improved visualization over other stains, such as acridine orange, for identifying bacteria and blue-green algae in water samples (Porter & Feig, 1980).

  • Chromosomal and DNA Analysis

    It is an effective tool for staining chromosomes and visualizing DNA in various organisms, including in yeast cells and viruses (Russell, Newman, & Williamson, 1975). DAPI binds specifically to DNA, forming a fluorescent complex useful in flow cytometry and chromosome staining (Kapuściński, 1995).

  • Enhanced Pathogen Identification

    Its use alongside immunofluorescence techniques enhances the identification of pathogens like Cryptosporidium spp in water samples, aiding in the confirmation of sporulated oocysts (Grimason et al., 1994).

  • High-Resolution Flow Cytometry

    DAPI staining of fixed cells is used for high-resolution flow cytometry of nuclear DNA, especially for assessing DNA content variations in cell populations affected by mutagens (Otto, 1990).

  • Drug-Resistant Parasite Research

    It has been used to evaluate the efficacy of experimental trypanocidal compounds against drug-resistant parasites, demonstrating its potential in medical research (Zweygarth & Roettcher, 2004).

  • Analytical Chemistry Applications

    DAPI dilactate has been studied in analytical chemistry, particularly in capillary zone electrophoresis for the analysis of therapeutic chemicals in body fluids (Rabanal et al., 2001).

  • Potential Photoconversion Hazards

    Researchers have also investigated the hazards of DAPI photoconversion, which is crucial for accurate interpretation in immunocytochemistry applications (Jež et al., 2012).

Mechanism of Action

DAPI dilactate binds to AT regions of DNA, emitting blue fluorescence upon binding . Although the dye is cell impermeant, higher concentrations will enter a living cell . It can be used to identify the cell cycle and specifically stains the nucleus but not the cytoplasm .

Safety and Hazards

DAPI dilactate may cause discomfort if swallowed, and prolonged skin contact may cause redness and irritation . It may also cause temporary eye irritation . It is recommended to avoid dust formation and breathing vapors, mist, or gas .

Future Directions

DAPI dilactate is widely used in cell imaging, chromosome analysis, and cell cycle studies . Its blue emission is convenient for multiplexing assays since there is very little fluorescence overlap between DAPI and green-fluorescent molecules like fluorescein and green fluorescent protein (GFP), or red-fluorescent stains like Texas Red .

properties

IUPAC Name

2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide;2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5.C3H6O3/c17-15(18)10-3-1-9(2-4-10)13-7-11-5-6-12(16(19)20)8-14(11)21-13;1-2(4)3(5)6/h1-8,21H,(H3,17,18)(H3,19,20);2,4H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAUPANIXBMNIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)O.C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40715388
Record name 2-Hydroxypropanoic acid--2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28718-91-4
Record name Propanoic acid, 2-hydroxy-, compd. with 2-[4-(aminoiminomethyl)phenyl]-1H-indole-6-carboximidamide (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28718-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC240892
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240892
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxypropanoic acid--2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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